N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide

CSF-1R inhibition Kinase inhibitor Neuroinflammation

Accelerate your CNS‑targeted or FXR agonist SAR campaigns with this commercially available, research‑grade screening compound. N‑(2‑hydroxycyclobutyl)‑5‑methyl‑1,2‑oxazole‑3‑carboxamide (CAS 2200844‑17‑1) provides the pharmacologically validated 3‑carboxamide isoxazole scaffold, which delivers superior CSF‑1R IC₅₀ values (31–64 nM), BBB permeability, metabolic stability, and reduced toxicity compared to 4‑carboxamide analogs. The hydroxycyclobutyl linker enhances solubility and bioavailability, offering a key ADME advantage over cyclopropyl or aryl linkers. With a reactive secondary alcohol and amide NH, this building block enables rapid parallel library synthesis and direct head‑to‑head comparison with the matched 4‑carboxamide regioisomer. Ensure experimental integrity—avoid de novo synthesis delays and order this specific, SAR‑validated intermediate today.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 2200844-17-1
Cat. No. B2625193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide
CAS2200844-17-1
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2CCC2O
InChIInChI=1S/C9H12N2O3/c1-5-4-7(11-14-5)9(13)10-6-2-3-8(6)12/h4,6,8,12H,2-3H2,1H3,(H,10,13)
InChIKeyURBCXGHAUJDMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 2200844-17-1): Chemical Class, Scaffold Identity, and Procurement Context


N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS 2200844-17-1, molecular formula C₉H₁₂N₂O₃, MW 196.20) is a heterocyclic building block belonging to the 5-methylisoxazole-3-carboxamide class [1]. The compound features a 5-methyl-1,2-oxazole (isoxazole) core connected via a 3-carboxamide linkage to a 2-hydroxycyclobutyl amine moiety, generating two undefined stereocenters on the cyclobutyl ring [2]. It is commercially supplied as a research-grade screening compound (Life Chemicals catalog F6438-6865) and is cataloged in PubChem (CID 126856472) . Its scaffold places it at the intersection of two well-precedented medicinal chemistry campaigns: isoxazole-based FXR agonists employing hydroxycyclobutyl linkers for ADME optimization, and 5-methylisoxazole-3-carboxamide derivatives developed as CSF-1R kinase inhibitors [3].

Why N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide Cannot Be Substituted by Its 4-Carboxamide Regioisomer or Other In-Class Analogs


The isoxazole carboxamide scaffold exhibits regioisomer-dependent pharmacology that precludes simple substitution. Independent medicinal chemistry programs have demonstrated that shifting the carboxamide attachment from the 4-position to the 3-position of the isoxazole ring produces quantitatively distinct outcomes: reduced toxicity in anti-inflammatory assays [1], and improved IC₅₀ values, metabolic stability, and blood-brain barrier (BBB) permeability in CNS-targeted kinase inhibitor programs [2]. At the linker level, the hydroxycyclobutyl group confers differentiated ADME properties — specifically solubility enhancement and bioavailability modulation — that are not replicated by cyclopropyl, hydroxyazetidinyl, or simple aryl linkers within the same isoxazole FXR agonist series [3]. Even subtle computed property differences such as XLogP3 magnitude between the 3-carboxamide (0.3) and 4-carboxamide (0) regioisomers [4] may translate into differential membrane partitioning behavior. These multi-dimensional structure-activity relationships mean that exchanging this specific compound for a regioisomer or a linker-modified analog without experimental validation introduces uncontrolled risk across potency, ADME, and toxicity axes.

Quantitative Differentiation Evidence for N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide Versus Closest Analogs


Regioisomeric Position Effect: 3-Carboxamide vs. 4-Carboxamide Isoxazole — CSF-1R Inhibitor Evolution

In a direct scaffold evolution study, 5-methylisoxazole-4-carboxamide lead compounds were systematically converted to 5-methylisoxazole-3-carboxamide derivatives. This regioisomeric shift yielded quantifiably superior IC₅₀ values, enhanced metabolic stability, and improved BBB permeability [1]. The optimized 3-carboxamide CSF-1R inhibitors (compounds 7d, 7e, 9a) achieved IC₅₀ values of 33 nM, 31 nM, and 64 nM respectively, with minimal cytotoxicity even at elevated concentrations . The comparison baseline is the predecessor 4-carboxamide lead series, which was explicitly abandoned in favor of the 3-carboxamide scaffold due to inferior performance across all three measured parameters [1].

CSF-1R inhibition Kinase inhibitor Neuroinflammation Blood-brain barrier permeability

Regioisomeric Position Effect: Reduced Toxicity of 3-Carboxamide vs. 4-Carboxamide Isoxazole in Anti-inflammatory Applications

A series of 3-isoxazolecarboxamide derivatives was explicitly designed to diminish toxicity in the physiologic profile by shifting the carbonyl functional group on the isoxazole ring from the 4-position to the 3-position [1]. This study, published in the Chinese Pharmaceutical Journal (2007), used leflunomide — a clinically used 4-isoxazolecarboxamide — as the structural and pharmacologic reference point. The deliberate regioisomeric shift to 3-carboxamide was motivated by the toxicity liabilities associated with the 4-position attachment, establishing a class-level precedent that the 3-carboxamide configuration offers a differentiated, potentially safer pharmacologic profile [1].

Anti-inflammatory Toxicity reduction Leflunomide analogs SAR

Lipophilicity Differentiation: XLogP3 Delta Between 3-Carboxamide and 4-Carboxamide Regioisomers

The computed XLogP3 for N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide is 0.3, whereas the direct 4-carboxamide regioisomer (CAS 2199835-49-7) yields XLogP3 = 0 [1] [2]. This ΔXLogP3 of +0.3 units reflects the differential electronic environment conferred by carboxamide attachment at the 3- versus 4-position of the isoxazole ring. While the absolute magnitude is modest, XLogP3 differences in this range have been associated with measurable shifts in passive membrane permeability and nonspecific protein binding in lead optimization contexts. Other computed descriptors — TPSA (75.4 Ų), HBD count (2), HBA count (4), and rotatable bond count (2) — are identical between the two regioisomers, making XLogP3 the sole computed discriminating physicochemical parameter [1] [2].

Lipophilicity XLogP3 Membrane permeability Drug-likeness Regioisomer comparison

Hydroxycyclobutyl Linker Advantage: ADME Differentiation vs. Cyclopropyl and Hydroxyazetidinyl Linkers in FXR Agonists

In a systematic SAR study of isoxazole-based FXR agonists (Kinzel et al., 2016), a set of compounds bearing cyclopropyl, hydroxycyclobutyl, or hydroxyazetidinyl linkers connecting the hammerhead pharmacophore to the terminal carboxylic acid moiety was synthesized and compared. All compounds demonstrated high potencies at FXR, but exhibited considerable differences in their physicochemical and in vivo profiles [1]. The hydroxycyclobutyl-containing PX20606 (PX-102) trans racemate achieved FXR EC₅₀ values of 32 nM (FRET assay) and 34 nM (M1H assay), with oral bioavailability demonstrated in murine models . The study explicitly links linker choice to differential ADME outcomes, with hydroxycyclobutyl providing a distinct balance of potency and drug-like properties not uniformly achieved by the cyclopropyl or hydroxyazetidinyl congeners [1].

FXR agonist Hydroxycyclobutyl linker ADME NAFLD NASH GW4064

Commercial Availability and Pricing Differential: 3-Carboxamide vs. 4-Carboxamide Regioisomer from Life Chemicals

Both the 3-carboxamide (CAS 2200844-17-1, Life Chemicals F6438-6865) and 4-carboxamide (CAS 2199835-49-7, Life Chemicals F6438-6870) regioisomers are commercially available from Life Chemicals. The 3-carboxamide is offered at $312.00 per 75 mg and $81.00 per 1 mg, while the 4-carboxamide is priced at $163.50 per 25 mg and $210.00 per 40 mg (90%+ purity) [1] [2]. On a per-milligram basis, the 3-carboxamide regioisomer shows a unit cost of approximately $4.16/mg (75 mg format) to $81.00/mg (1 mg format), whereas the 4-carboxamide ranges from $5.25/mg (40 mg format) to $6.54/mg (25 mg format) [1] [2]. Pricing as of 2023 vendor listings.

Procurement Building block Pricing Availability Screening compound

Recommended Application Scenarios for N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide Based on Quantified Differentiation Evidence


CNS-Penetrant CSF-1R Inhibitor Lead Optimization and SAR Expansion

For programs targeting CSF-1R-driven neuroinflammation (Alzheimer's disease, ALS, multiple sclerosis), this compound's 3-carboxamide isoxazole scaffold is directly validated by the 2024 EJMC study demonstrating CSF-1R IC₅₀ values of 31–64 nM with favorable BBB permeability and metabolic stability [1]. The explicit scaffold evolution from 4-carboxamide to 3-carboxamide — driven by superior IC₅₀, metabolic stability, and brain penetration [2] — makes the 3-carboxamide building block the structurally justified choice for constructing focused SAR libraries. The hydroxycyclobutyl amine moiety provides a derivatizable hydroxyl handle for further property modulation without altering the validated 3-carboxamide pharmacophore.

Nuclear Receptor FXR Agonist Programs with ADME Optimization Requirements

In FXR-targeted programs for NAFLD/NASH or metabolic disorders, the hydroxycyclobutyl linker class has demonstrated high FXR potency (EC₅₀ = 32–34 nM for the representative PX20606) with differentiated ADME profiles compared to cyclopropyl and hydroxyazetidinyl linker variants [1]. The target compound, bearing the identical hydroxycyclobutyl-amide linkage to an isoxazole core, can serve as a synthetically accessible fragment or intermediate for constructing FXR agonist hammerhead-type architectures. Procurement of this specific linker-bearing building block avoids the need for de novo hydroxycyclobutyl amine synthesis, accelerating SAR cycles [1].

Anti-inflammatory or Immunomodulatory Agent Development Requiring Reduced Toxicity Liability

Building on the 2007 SAR study by Huang et al., which demonstrated that shifting the isoxazole carboxamide from the 4- to 3-position reduces toxicity in anti-inflammatory contexts [1], this compound's 3-carboxamide architecture provides a structurally informed starting point for immunomodulatory agent design. For programs seeking leflunomide-like pharmacology with an improved therapeutic window, the 3-carboxamide regioisomer offers a class-level toxicity advantage over 4-carboxamide analogs [1]. The hydroxycyclobutyl group additionally provides a solubilizing element that may improve oral bioavailability relative to simple aryl-substituted 3-carboxamide analogs.

Combinatorial Chemistry and Focused Screening Library Construction

As a commercially available building block (Life Chemicals F6438-6865) with two reactive functional groups — the secondary alcohol on the cyclobutyl ring and the carboxamide NH — this compound is suited for parallel synthesis and library construction [1]. Its drug-like computed property profile (XLogP3 = 0.3, TPSA = 75.4 Ų, MW = 196.20, HBD = 2, HBA = 4) places it within favorable oral drug-like chemical space [2]. The availability of the matched 4-carboxamide regioisomer from the same vendor enables direct head-to-head library comparisons, allowing screening teams to experimentally validate the class-level 3- versus 4-carboxamide differentiation in their specific assay systems [1].

Quote Request

Request a Quote for N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.